

DRP-104: A Technical Guide to its Metabolic Reprogramming Effects in Oncology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antitumor agent-104

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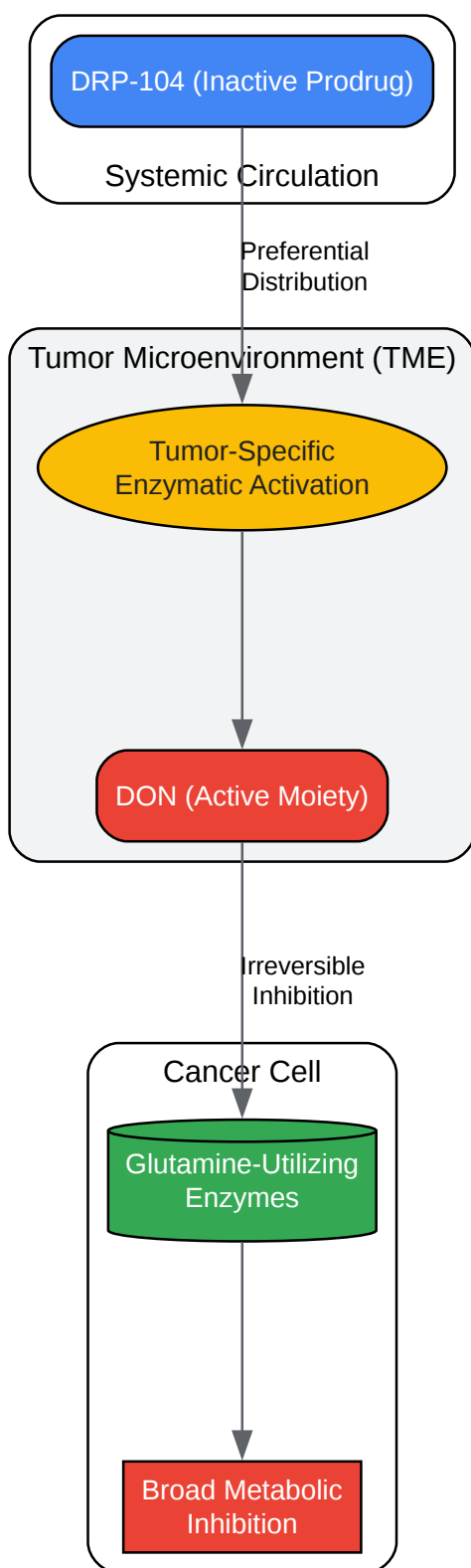
Abstract

DRP-104 (sirpiglenastat) is a novel, tumor-targeted prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By undergoing preferential activation within the tumor microenvironment, DRP-104 unleashes the potent metabolic inhibitory effects of DON, leading to a profound reprogramming of cancer cell metabolism and a robust anti-tumor response. This technical guide provides an in-depth overview of the metabolic reprogramming effects of DRP-104, detailing its mechanism of action, the downstream consequences on key metabolic pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from preclinical studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: Tumor-Targeted Glutamine Antagonism

DRP-104 is designed as an inactive prodrug that is systemically stable but becomes activated to its active form, DON, predominantly within the tumor microenvironment.^{[1][2]} This tumor-selective activation is a key feature that mitigates the systemic toxicity associated with DON, which previously limited its clinical development.^[3]

Once activated, DON acts as a pan-inhibitor of glutamine-utilizing enzymes by mimicking the structure of glutamine. This broad antagonism disrupts a multitude of metabolic pathways that are critical for cancer cell proliferation and survival.^{[1][2]}



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Figure 1: DRP-104 Activation and Mechanism of Action.

Metabolic Reprogramming Effects of DRP-104

The broad inhibition of glutamine metabolism by DRP-104 results in significant alterations across several key metabolic pathways essential for tumorigenesis.

Disruption of the Tricarboxylic Acid (TCA) Cycle

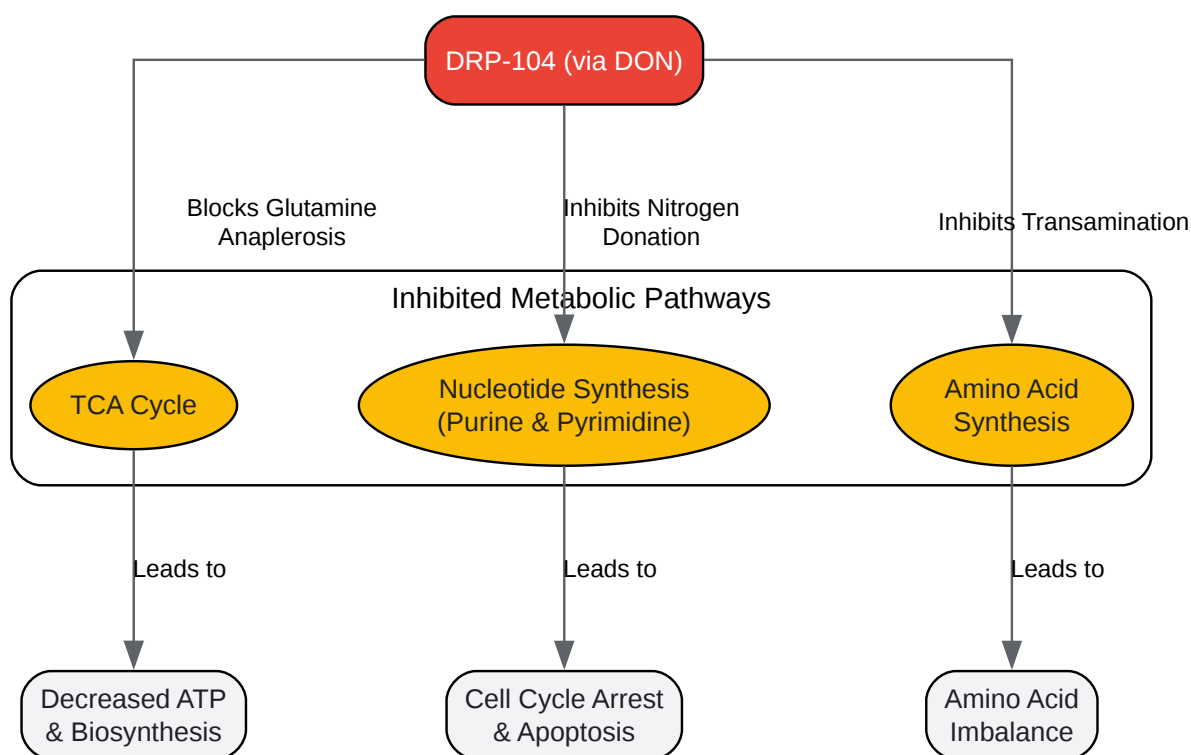
Glutamine is a primary anaplerotic substrate for the TCA cycle in many cancer cells, replenishing cycle intermediates to support energy production and biosynthesis. DRP-104 blocks the conversion of glutamine to glutamate, a key entry point into the TCA cycle.^[3] This leads to a significant reduction in the levels of TCA cycle intermediates.^{[3][4]}

Inhibition of Nucleotide Synthesis

Glutamine provides the nitrogen atoms required for the de novo synthesis of both purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting glutamine-dependent enzymes in these pathways, DRP-104 effectively halts nucleotide production, thereby arresting cell proliferation.^{[4][5]} Rescue experiments have shown that the anti-proliferative effects of DRP-104 can be reversed by the addition of nucleosides, confirming the critical role of nucleotide synthesis inhibition.^[4]

Impairment of Amino Acid Synthesis

Glutamine serves as a nitrogen donor for the synthesis of other non-essential amino acids. DRP-104's mechanism of action disrupts this process, leading to a broader impact on cellular amino acid homeostasis.



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Figure 2: Downstream Metabolic Consequences of DRP-104.

Data Presentation: Quantitative Metabolomic Changes

Preclinical studies have employed mass spectrometry-based metabolomics to quantify the impact of DRP-104 on the tumor metabolic landscape. The following tables summarize key findings from these analyses.

Table 1: Changes in TCA Cycle Intermediates in Tumor Tissues Following DRP-104 Treatment

Metabolite	Fold Change (DRP-104 vs. Vehicle)	p-value	Reference
Glutamate	Decreased	< 0.05	[3] [4]
α -Ketoglutarate	Decreased	< 0.05	[4]
Succinate	Decreased	< 0.05	[3]
Fumarate	Decreased	< 0.05	[3]
Malate	Decreased	< 0.05	[3]

Table 2: Changes in Nucleotide Synthesis Precursors in Tumor Tissues Following DRP-104 Treatment

Metabolite	Fold Change (DRP-104 vs. Vehicle)	p-value	Reference
Glutamine	Increased	< 0.05	[4]
CTP	Decreased	< 0.05	[4]
GTP	Decreased	< 0.05	[4]
ATP	Decreased	< 0.05	[4]
UTP	Decreased	< 0.05	[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of DRP-104's metabolic reprogramming effects.

In Vivo Tumor Xenograft Studies

- Animal Models: Studies have utilized immunodeficient mice (e.g., NSG or BALB/c nude) and immunocompetent mice (e.g., C57BL/6 or BALB/c) depending on the experimental aims.[\[1\]](#)
[\[5\]](#)

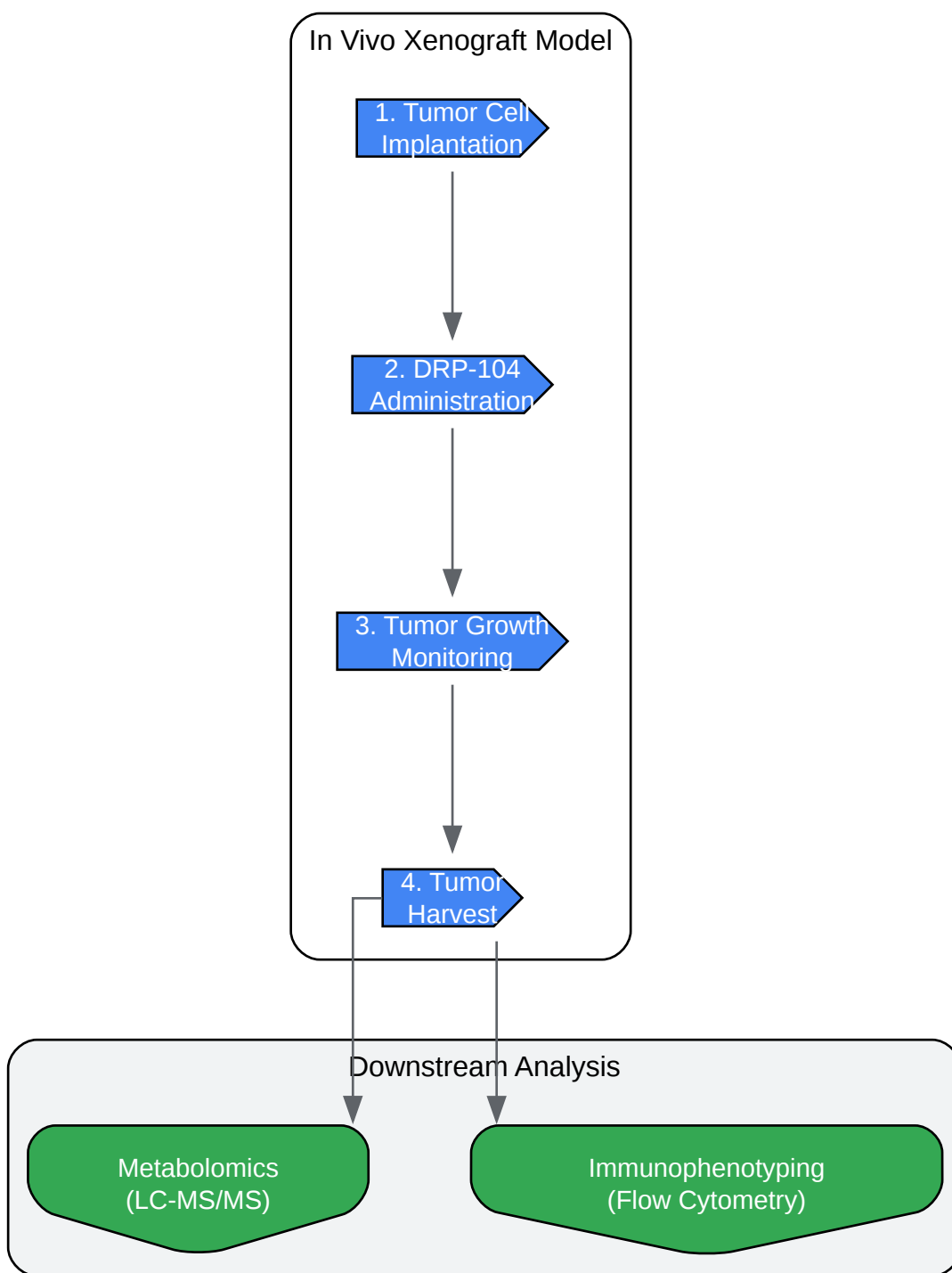
- **Cell Line Implantation:** Cancer cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, or NCI-H660 neuroendocrine prostate cancer) are subcutaneously inoculated into the flanks of the mice.[1][4] For orthotopic models, cells are implanted in the relevant organ (e.g., lung).[5]
- **DRP-104 Administration:** DRP-104 is typically formulated in a vehicle solution (e.g., a mixture of EtOH, Tween80, and PBS) and administered subcutaneously.[1] Dosing schedules vary but often involve daily administration for a set number of days followed by a rest period (e.g., 5 days on, 2 days off).[1][5]
- **Tumor Growth Monitoring:** Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.[1][4][5]
- **Endpoint Analysis:** At the conclusion of the study, tumors are excised for downstream analyses such as metabolomics, flow cytometry, or immunohistochemistry.[1][5]

Metabolomic Profiling

- **Sample Collection and Preparation:** Tumors are harvested, snap-frozen in liquid nitrogen, and stored at -80°C. For analysis, tumors are weighed and subjected to metabolite extraction using a solvent system, typically a mixture of methanol, acetonitrile, and water.
- **LC-MS/MS Analysis:** Metabolite extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatography separates the metabolites, which are then ionized and detected by the mass spectrometer to determine their mass-to-charge ratio and fragmentation pattern for identification and quantification.
- **Isotope Tracing:** To trace the metabolic fate of glutamine, cells or animals are treated with stable isotope-labeled glutamine (e.g., $^{13}\text{C}_5$ -glutamine). The incorporation of the heavy isotope into downstream metabolites is then measured by LC-MS/MS to assess metabolic flux through specific pathways.[3][4]
- **Data Analysis:** Raw data is processed to identify and quantify metabolites. Statistical analysis is then performed to identify significant changes in metabolite levels between DRP-104-treated and vehicle-treated groups.[3]

Immunophenotyping by Flow Cytometry

- Tumor Digestion: Excised tumors are mechanically and enzymatically dissociated to generate a single-cell suspension.
- Antibody Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies targeting various immune cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, Ki67).^[1]
- Flow Cytometry Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to identify and quantify different immune cell populations within the tumor microenvironment. Data analysis is performed using specialized software to gate on specific cell populations and assess their abundance and activation status.^[1]



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Figure 3: General Experimental Workflow.

Conclusion

DRP-104 represents a promising therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells. Its tumor-targeted delivery of the pan-glutamine antagonist DON leads to a comprehensive reprogramming of tumor metabolism, most notably through the disruption of the TCA cycle and nucleotide synthesis. The methodologies outlined in this guide provide a framework for the continued investigation of DRP-104 and other metabolism-targeted cancer therapies. The quantitative data presented underscore the profound and broad-acting nature of DRP-104's metabolic effects, which are foundational to its anti-tumor efficacy. This in-depth understanding is critical for the ongoing clinical development of DRP-104 and for identifying patient populations most likely to benefit from this innovative therapeutic approach.

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- To cite this document: BenchChem. [DRP-104: A Technical Guide to its Metabolic Reprogramming Effects in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12375025#investigating-the-metabolic-reprogramming-effects-of-drp-104>]

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